molecular formula C10H7F2NOS B8387619 2-[(2,5-Difluorophenyl)-hydroxymethyl]thiazole

2-[(2,5-Difluorophenyl)-hydroxymethyl]thiazole

Cat. No. B8387619
M. Wt: 227.23 g/mol
InChI Key: SYOFYWRVTXOLAC-UHFFFAOYSA-N
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Patent
US07399775B2

Procedure details

To a tetrahydrofuran (10 ml) solution of 2-bromothiazole (180 μg, 2 mmol) was added dropwise a hexane solution of n-butyl lithium (1.57M, 1.40 ml, 2.2 mmol) at −78° C. After stirring for 10 minutes, 2,5-difluorobenzaldehyde (238 μl, 2.2 mmol) was added and while stirring, the temperature of the mixture was gradually raised to 0° C. The reaction was then quenched by the addition of an aqueous solution of ammonium chloride, followed by the addition of ether. The ether layer was washed with water and brine, and then, dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate=1:1), whereby the title compound (358 mg, 79%) was obtained as an oil.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
180 μg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
238 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCC1.Br[C:7]1[S:8][CH:9]=[CH:10][N:11]=1.C([Li])CCC.[F:17][C:18]1[CH:25]=[CH:24][C:23]([F:26])=[CH:22][C:19]=1[CH:20]=[O:21]>CCCCCC>[F:17][C:18]1[CH:25]=[CH:24][C:23]([F:26])=[CH:22][C:19]=1[CH:20]([OH:21])[C:7]1[S:8][CH:9]=[CH:10][N:11]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
180 μg
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
238 μL
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of an aqueous solution of ammonium chloride
ADDITION
Type
ADDITION
Details
followed by the addition of ether
WASH
Type
WASH
Details
The ether layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (hexane:ethyl acetate=1:1), whereby the title compound (358 mg, 79%)
CUSTOM
Type
CUSTOM
Details
was obtained as an oil

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
FC1=C(C=C(C=C1)F)C(C=1SC=CN1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.